molecular formula C25H28N2O B13761388 Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone CAS No. 26050-81-7

Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone

Katalognummer: B13761388
CAS-Nummer: 26050-81-7
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: UHTVJEXRPQDUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone: is a chemical compound with the molecular formula C25H28N2O and a molecular weight of 372.503 g/mol . It is also known by other names such as Di-9-julolidylketon . This compound is characterized by its unique structure, which includes two julolidine units connected by a methanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone typically involves the reaction of julolidine derivatives under specific conditions. One common method includes the reaction of julolidine with a suitable ketone precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of fluorescent dyes and sensors .

Biology: The compound has applications in biological research, particularly in the study of cellular processes. Its derivatives are used as fluorescent probes to visualize cellular components and track biological activities .

Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their role in drug delivery systems and as potential candidates for treating various diseases .

Industry: Industrially, the compound is used in the production of materials with specific optical properties. It is employed in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices .

Wirkmechanismus

The mechanism of action of Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methanone is unique due to its dual julolidine units connected by a methanone group. This structure imparts distinct optical and electronic properties, making it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

26050-81-7

Molekularformel

C25H28N2O

Molekulargewicht

372.5 g/mol

IUPAC-Name

bis(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanone

InChI

InChI=1S/C25H28N2O/c28-25(21-13-17-5-1-9-26-10-2-6-18(14-21)23(17)26)22-15-19-7-3-11-27-12-4-8-20(16-22)24(19)27/h13-16H,1-12H2

InChI-Schlüssel

UHTVJEXRPQDUCJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C(=O)C4=CC5=C6C(=C4)CCCN6CCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.